Stereochemical Identity: Comparison of Enantiomeric Purity and Optical Rotation Between (R)- and (S)-Enantiomers of Boc-Valinamide
The procurement of a chirally pure D-amino acid building block is essential for synthesizing peptidomimetics that resist proteolytic degradation. (R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (CAS 70717-76-9) is the (R)-enantiomer of Boc-valinamide and is used to install D-valine residues . While direct optical rotation data for this specific compound was not identified, its chiral identity is defined by its IUPAC name, tert-butyl N-[(1R)-1-carbamoyl-2-methylpropyl]carbamate, and its CAS number (70717-76-9), which distinguishes it from the (S)-enantiomer, Boc-L-valinamide (CAS 73674-46-1) [1]. Commercial sources for related N-Boc-D-amino alcohols (e.g., N-Boc-D-valinol) report specific optical rotation values (e.g., [α]D = +21.73°) and high purity (99.78% by GC-MS), establishing a benchmark for the expected enantiomeric integrity of chiral D-configured building blocks . The incorporation of D-valine, as opposed to L-valine, into peptide chains confers resistance to enzymatic degradation, prolonging biological activity and stability .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer; CAS 70717-76-9; IUPAC: tert-butyl N-[(1R)-1-carbamoyl-2-methylpropyl]carbamate |
| Comparator Or Baseline | (S)-enantiomer (Boc-L-valinamide); CAS 73674-46-1; IUPAC: tert-butyl N-[(1S)-1-carbamoyl-2-methylpropyl]carbamate |
| Quantified Difference | Opposite absolute configuration at the α-carbon, leading to distinct biological and synthetic outcomes |
| Conditions | Chemical identity comparison based on CAS registry and IUPAC nomenclature |
Why This Matters
The specific (R)-configuration is required for the synthesis of D-amino acid-containing peptides, which exhibit enhanced metabolic stability compared to their L-counterparts.
- [1] ChemSpace. (n.d.). tert-butyl N-[(1R)-1-carbamoyl-2-methylpropyl]carbamate. Product Detail Page. View Source
